N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-diethoxybenzamide
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Overview
Description
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-diethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound contains various functional groups that contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-diethoxybenzamide can be achieved through multi-step organic synthesis. Key steps involve the introduction of the pyrimidine and phenyl groups, followed by the attachment of the benzamide moiety. Each step requires specific reagents, catalysts, and conditions. For instance, the synthesis may start with the preparation of 4-(diethylamino)-6-methylpyrimidin-2-amine, followed by coupling with 4-nitrophenyl-3,4-diethoxybenzoate, and subsequent reduction of the nitro group to an amine.
Industrial Production Methods
Industrial production methods involve scaling up the laboratory synthesis while ensuring consistency and purity. This may involve optimizing reaction conditions, such as temperature, pressure, and solvent systems. Advanced techniques like continuous flow synthesis and process intensification can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-diethoxybenzamide can undergo various types of chemical reactions including:
Oxidation: : Can lead to the formation of oxidative metabolites.
Reduction: : Reductive processes can modify its functional groups.
Substitution: : Both nucleophilic and electrophilic substitutions can occur at various positions of the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide.
Reduction: : Sodium borohydride or hydrogen gas over palladium catalyst.
Substitution: : Alkyl halides, anhydrous conditions, and suitable bases or acids as catalysts.
Major Products
Depending on the reaction type, the major products can vary. Oxidation may yield oxidized derivatives, reduction can lead to amine modifications, and substitutions can produce a range of derivatives with different functional groups.
Scientific Research Applications
This compound finds applications in various scientific research fields:
Chemistry
As a reagent: : Useful in organic synthesis to study reactivity and reaction mechanisms.
Biology
As a probe: : Can be used to study cellular pathways and enzyme functions.
Medicine
Drug development: : Potential lead compound for the development of new therapeutics due to its structural complexity and biological activity.
Industry
Materials science: : Can be investigated for its properties in the development of new materials.
Mechanism of Action
Effects and Pathways
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-diethoxybenzamide may exert its effects through interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Its mechanism of action can involve binding to active sites, inhibiting or activating key enzymes, and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-diethoxybenzaldehyde
Uniqueness
What sets N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-diethoxybenzamide apart is its unique substitution pattern and the presence of both diethylamino and diethoxy groups, which may confer distinct physicochemical properties and biological activities compared to similar compounds.
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Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3/c1-6-31(7-2)24-16-18(5)27-26(30-24)29-21-13-11-20(12-14-21)28-25(32)19-10-15-22(33-8-3)23(17-19)34-9-4/h10-17H,6-9H2,1-5H3,(H,28,32)(H,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAAKZXCSBHACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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